Product packaging for Acetic acid;4-methylpenta-2,4-dien-2-ol(Cat. No.:CAS No. 37562-76-8)

Acetic acid;4-methylpenta-2,4-dien-2-ol

Cat. No.: B15476436
CAS No.: 37562-76-8
M. Wt: 158.19 g/mol
InChI Key: CEHHWBPHEJZFJD-UHFFFAOYSA-N
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Description

Acetic acid;4-methylpenta-2,4-dien-2-ol is a compound combining acetic acid (CH₃COOH) and 4-methylpenta-2,4-dien-2-ol, a dienol with conjugated double bonds and a methyl substituent. The dienol component introduces steric and electronic effects, likely influencing solubility, stability, and reactivity compared to simpler acetic acid derivatives .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B15476436 Acetic acid;4-methylpenta-2,4-dien-2-ol CAS No. 37562-76-8

Properties

CAS No.

37562-76-8

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

acetic acid;4-methylpenta-2,4-dien-2-ol

InChI

InChI=1S/C6H10O.C2H4O2/c1-5(2)4-6(3)7;1-2(3)4/h4,7H,1H2,2-3H3;1H3,(H,3,4)

InChI Key

CEHHWBPHEJZFJD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=C(C)O.CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Functional Groups Key Features
Acetic acid Carboxylic acid Simple two-carbon acid; high polarity, low volatility
Glacial acetic acid Pure CH₃COOH (99-100%) Corrosive, anhydrous form; used in industrial synthesis
4-Methylpenta-2,4-dien-2-ol Dienol (conjugated double bonds) Conjugated system enhances resonance stabilization; reactive hydroxyl group
2-Methyl-2,4-pentanediol diacetate Ester (diacetate) Two acetate groups; higher hydrophobicity than acetic acid
(4-Pyridoylselenyl)acetic acid Selenyl-acetic acid derivative Selenium incorporation; potential redox activity

Key Comparisons

  • Acetic Acid vs. Glacial Acetic Acid : The latter’s lack of water increases corrosivity and reactivity, making it preferable for catalysis and polymer synthesis .
  • 4-Methylpenta-2,4-dien-2-ol vs. Other Dienols: The methyl group in 4-methylpenta-2,4-dien-2-ol stabilizes the dienol structure, reducing ring-strain compared to spirocyclic dienols (e.g., 4-(5,5-dimethylspiro[2.5]oct-4-yl)-3-butene-2-ol) .
  • Ester Derivatives : Unlike simple esters (e.g., methyl acetate), 2-methyl-2,4-pentanediol diacetate exhibits higher molecular weight and reduced volatility, impacting applications in plasticizers or solvents .

Q & A

Q. How do reaction conditions (e.g., solvent polarity) impact chiral center formation in derivatives of 4-methylpenta-2,4-dien-2-ol?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance enantioselectivity in chiral syntheses, as noted in . Chiral HPLC (e.g., using amylose columns) and circular dichroism (CD) spectroscopy validate enantiomeric excess .

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